![molecular formula C18H15F3N4OS2 B6520361 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 872988-14-2](/img/structure/B6520361.png)
2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular weight of the compound is 207.26 g/mol . The IUPAC name is 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyridazin-6-one . The InChI code is 1S/C9H9N3OS/c1-5-9(14-6(2)10-5)7-3-4-8(13)12-11-7/h3-4H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass is 207.04663309 g/mol . The topological polar surface area is 82.6 Ų . The compound is solid in physical form .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles exhibit promising antitumor and cytotoxic properties. Researchers have synthesized derivatives containing the thiazole ring and evaluated their effects on various cancer cell lines. For instance, reports that [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells.
Inhibition of VEGFR2
The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide demonstrated inhibition against VEGFR2 (vascular endothelial growth factor receptor 2) and potential selectivity against MDA-MB-231 breast cancer cells .
Antibacterial Potential
Thieno[2,3-d]pyrimidine derivatives, which share structural features with thiazoles, exhibit antimicrobial activity against both Gram-negative and Gram-positive bacteria . Thus, thiazole-containing molecules represent a promising class of antibacterials.
Vitamin B1 (Thiamine) Scaffold
Interestingly, the thiazole ring is a component of Vitamin B1 (thiamine). Thiamine aids energy release from carbohydrates during metabolism and supports normal nervous system function by participating in neurotransmitter synthesis .
Parent Material for Various Compounds
Thiazole serves as a parent material for diverse chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the anti-inflammatory activity of some thiazole derivatives is mediated chiefly through inhibition of biosynthesis of prostaglandins . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For example, the anti-inflammatory activity of some thiazole derivatives is mediated through inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of thiazole in various solvents could potentially influence its action in different environments.
properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4OS2/c1-10-17(28-11(2)22-10)14-6-7-16(25-24-14)27-9-15(26)23-13-5-3-4-12(8-13)18(19,20)21/h3-8H,9H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWDHKSLJUDPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
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